molecular formula C22H14FN3O5 B6489912 N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 887880-60-6

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B6489912
CAS No.: 887880-60-6
M. Wt: 419.4 g/mol
InChI Key: GGBCHSUWBGHFQI-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a 3-fluorophenyl group and a 4-nitrobenzamido moiety at the 3-position.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCHSUWBGHFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound with significant potential in pharmacology, particularly due to its unique structural features and biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core substituted with a fluorophenyl group and a nitrobenzamido group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives.
  • Introduction of Substituents : The fluorine and nitro groups are introduced via halogenation and nitration processes, respectively.
  • Amidation : The amido group is formed through reactions with appropriate amines.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activities. For instance, studies on benzofuran derivatives have shown their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in cellular models . This suggests that the compound may protect neuronal cells from oxidative stress, potentially making it a candidate for neuroprotective therapies.

Neuroprotective Effects

In vitro studies have demonstrated that benzofuran derivatives can provide protection against excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptor activation. Compounds with similar structures have shown efficacy comparable to established neuroprotective agents like memantine . This neuroprotective action is attributed to the compound's ability to modulate glutamate pathways and reduce neuronal damage.

The exact mechanism of action for this compound remains partially understood. However, it is believed that the presence of multiple functional groups allows for diverse interactions with biological targets such as enzymes and receptors. These interactions may lead to modulation of various signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

Several studies have focused on related compounds within the benzofuran class, providing insights into their biological activities:

  • Study on Neuroprotective Effects : A study synthesized a series of benzofuran derivatives, identifying several compounds that exhibited significant neuroprotective effects against NMDA-induced excitotoxicity at concentrations as low as 30 μM . This research highlights the potential for developing therapeutic agents targeting neurodegenerative diseases.
  • Antioxidant Activity Assessment : In another investigation, compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates, demonstrating substantial antioxidant properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamideChloro instead of FluoroAntimicrobial properties
N-(3-fluorophenyl)-3-(4-aminobenzamido)-1-benzofuran-2-carboxamideAmino instead of NitroEnhanced neuroprotective effects

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. Research indicates that benzofuran compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
  • Case Study : A series of benzofuran derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The potential anticancer effects of benzofuran derivatives have been explored through various studies, indicating their ability to inhibit cancer cell proliferation.

  • Research Findings : Compounds similar to this compound have shown promising results in inhibiting breast cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Case Study : In vitro studies demonstrated that certain benzofuran derivatives reduced the viability of cancer cells by inducing apoptosis, making them potential candidates for further development in cancer therapy.

Drug Design and Synthesis

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry.

  • Hybridization Approach : The compound can be used as a core structure to develop new drugs by incorporating various functional groups that enhance its biological activity.
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the benzofuran ring can significantly alter the compound's efficacy against microbial and cancerous cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Benzofuran Carboxamide Derivatives
Compound Name Substituents Key Structural Features Evidence ID
N-(3-Fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (Target) 3-fluorophenyl, 4-nitrobenzamido Electron-withdrawing nitro group; fluorine at C3 N/A
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3-(trifluoromethyl)phenyl Strongly electron-withdrawing CF3 group
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Biphenyl-acetamido, 3-fluorophenyl Bulky biphenyl substituent; enhanced lipophilicity
N-(4-(3-Fluorophenyl)-3-cyano-6-phenylpyridin-2-yl)-N-methylfuran-2-carboxamide Pyridine core with 3-fluorophenyl, cyano, and methylfuran carboxamide Heterocyclic pyridine scaffold; cyano group
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide 4-fluorophenyl, dimethylaminopropyl Isobenzofuran core; tertiary amine side chain

Key Observations :

  • Electron-withdrawing groups: The nitro group in the target compound may enhance binding to electrophilic regions in biological targets compared to analogs with CF3 () or cyano groups ().
  • Fluorine position: Substitution at the 3-position (target) vs.
  • Core modifications : Pyridine () or isobenzofuran () cores differ in aromaticity and conformational flexibility compared to the benzofuran scaffold.

Physicochemical Properties

Table 2: Predicted Properties of Selected Analogs
Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility Insights Evidence ID
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 305.25 1.395 312.3 Low aqueous solubility due to CF3
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 464.5 N/A N/A Likely lipophilic (biphenyl group)
Target Compound ~400 (estimated) ~1.4 (predicted) ~320 (predicted) Moderate solubility (nitro group) N/A

Notes:

  • The nitro group in the target compound may slightly improve solubility compared to CF3-substituted analogs but remains less soluble than amine-containing derivatives (e.g., ).
  • Bulkier substituents (e.g., biphenyl in ) likely reduce solubility but enhance membrane permeability.
Table 3: Activity of Related Compounds
Compound Name Target/Activity Potency (EC50/IC50) Evidence ID
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Trypanosoma brucei growth inhibition 6.9 ± 0.2 µM
N-(4-(3-Fluorophenyl)-3-cyano-6-phenylpyridin-2-yl)-N-methylfuran-2-carboxamide KISS1R antagonism (anticancer) Not reported
Target Compound Hypothetical enzyme inhibition (e.g., kinases) Unknown N/A

Inferences :

  • Fluorine and nitro groups may enhance interactions with hydrophobic pockets in enzymes (e.g., kinases or proteases).
  • The biphenyl analog () could exhibit improved binding to large active sites due to its extended structure.

Preparation Methods

Cyclization via Base-Catalyzed Intramolecular Condensation

A patented method (US6555697B1) details the preparation of benzofuran derivatives from ortho-formyl-substituted aromatic compounds containing a side chain with a carboxylic acid group. For example:

  • Starting material : A benzene derivative with a formyl group (-CHO) at the ortho position relative to a side chain terminating in a carboxylic acid (-COOH).

  • Reaction conditions :

    • Base : Triethylamine or pyridine (1.2–2.0 equivalents)

    • Solvent : Dichloromethane or tetrahydrofuran

    • Additive : Acetic anhydride (2.5 equivalents)

    • Temperature : 60–80°C under reflux

    • Yield : 68–75%

This method avoids harsh acidic conditions, favoring milder bases to promote cyclization while minimizing side reactions.

Alternative Routes via Palladium-Catalyzed Coupling

Modern approaches utilize Pd-catalyzed C-H activation to construct the benzofuran ring. For instance:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Substrate : 2-Halophenol derivatives

  • Conditions :

    • Solvent : DMF at 100°C

    • Base : Cs₂CO₃ (2.0 equivalents)

    • Reaction time : 12–18 hours

    • Yield : 55–62%

While less common for nitro-substituted derivatives, this method offers regioselectivity advantages.

Functionalization of the Benzofuran Core

The target compound requires two critical functional groups: a 3-(4-nitrobenzamido) substituent and an N-(3-fluorophenyl) carboxamide.

Amidation at Position 3

Position 3 of the benzofuran ring is electrophilic, enabling nucleophilic amidation. A two-step protocol is recommended:

  • Nitration :

    • Reagents : Fuming HNO₃ (1.5 equivalents), H₂SO₄ (catalyst)

    • Conditions : 0–5°C, 2 hours

    • Intermediate : 3-Nitro-1-benzofuran-2-carboxylic acid

    • Yield : 82%

  • Amide Coupling :

    • Reagents : 4-Nitrobenzoyl chloride (1.1 equivalents), DMAP (0.1 equivalents)

    • Solvent : Dry DCM

    • Base : Triethylamine (2.0 equivalents)

    • Temperature : Room temperature, 6 hours

    • Yield : 74%

Direct Coupling via Mixed Anhydride

For laboratories avoiding acyl chlorides:

  • Reagents : 4-Nitrobenzoic acid, isobutyl chloroformate

  • Conditions :

    • Solvent : THF at -15°C

    • Base : N-Methylmorpholine

    • Reaction time : 3 hours

    • Yield : 68%

Attachment of the N-(3-Fluorophenyl) Carboxamide

The C2 carboxamide group is introduced via Schotten-Baumann or Steglich esterification.

Schotten-Baumann Reaction

  • Reagents : 3-Fluoroaniline (1.05 equivalents), benzofuran-2-carbonyl chloride

  • Conditions :

    • Solvent : Water/acetone (1:1)

    • Base : NaOH (10% aqueous)

    • Temperature : 0–5°C, 1 hour

    • Yield : 70%

Carbodiimide-Mediated Coupling

Preferred for moisture-sensitive intermediates:

  • Reagents : EDC·HCl (1.2 equivalents), HOBt (1.1 equivalents)

  • Solvent : DMF

  • Temperature : 25°C, 12 hours

  • Yield : 85%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

  • Recovery : >95% purity

Spectroscopic Validation

TechniqueKey Data PointsSource
¹H NMR (400 MHz, CDCl₃)δ 8.45 (s, 1H, NH), 8.22–7.15 (m, 11H, Ar-H)
¹³C NMR (101 MHz, CDCl₃)δ 164.2 (C=O), 152.1 (C-F)
FT-IR (KBr)1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂)

Industrial-Scale Optimization

Continuous Flow Synthesis

Patented methodologies highlight the use of continuous flow reactors to enhance yield and safety:

  • Residence time : 8–10 minutes

  • Temperature : 70°C

  • Output : 12 kg/day with 89% purity

Solvent Recycling

Dichloromethane recovery systems achieve >90% solvent reuse, reducing production costs by 30%.

Challenges and Mitigation Strategies

Nitro Group Reduction

Unintended reduction of the nitro group during amidation is minimized by:

  • Strict anhydrous conditions

  • Low-temperature processing (≤25°C)

Fluorophenyl Ring Halogenation

Competing electrophilic substitution at the fluorophenyl ring is suppressed using:

  • Bulky bases (e.g., 2,6-lutidine)

  • Directed ortho-metalation techniques

Q & A

Q. What in silico tools compare this compound’s bioactivity with analogs?

  • Platforms :
  • QSAR : Build models using MOE or Schrödinger to predict activity cliffs .
  • Pharmacophore mapping : Align key functional groups (e.g., nitro, fluorophenyl) in Discovery Studio .

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